1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride
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Overview
Description
1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-chloropropyl group attached to the triazole ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of 1H-1,2,4-triazole with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. Additionally, the use of automated systems for monitoring and controlling the reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the triazole ring into a more reduced form.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic substitution: Various substituted triazoles with different functional groups.
Oxidation: Triazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced triazole compounds with altered electronic properties.
Scientific Research Applications
1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential use as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride
- 1-(3-Chloropropyl)-1H-pyrazole hydrochloride
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride
Uniqueness
1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride stands out due to its unique triazole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloropropyl)-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJYCNPGPOXWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138045-58-4 |
Source
|
Record name | 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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